N,N-Dimethylpiperidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJAIURZMRJPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198542 | |
| Record name | N,N-Dimethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50533-97-6 | |
| Record name | 4-(Dimethylamino)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50533-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylpiperidin-4-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050533976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylpiperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for N,n Dimethylpiperidin 4 Amine and Its Derivatives
Novel Pathways for Piperidine (B6355638) Ring Formation
The construction of the piperidine ring is a pivotal step in the synthesis of N,N-Dimethylpiperidin-4-amine and its derivatives. Modern synthetic methods offer various elegant and efficient approaches to this central heterocyclic core.
Intramolecular Cyclization Reactions
Intramolecular cyclization represents a powerful strategy for piperidine ring synthesis, where a linear precursor containing a nitrogen source and an electrophilic center undergoes ring closure. These reactions are often characterized by high efficiency and stereocontrol.
One notable approach is the radical-mediated amine cyclization . For instance, linear amino-aldehydes can undergo intramolecular cyclization catalyzed by cobalt(II), leading to the formation of various piperidines in good yields nih.gov. Another strategy involves the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes, which proceeds through an acid-mediated functionalization and subsequent reduction to form the piperidine ring nih.gov.
Acid-mediated stereoselective intramolecular 6-endo-trig cyclization of enones provides another pathway to piperidinones, which can be further reduced to piperidines. The stereochemical outcome of this reaction can be controlled by the reaction time, with shorter durations favoring the formation of the trans-isomer nih.gov.
| Cyclization Strategy | Catalyst/Reagent | Key Features |
| Radical-mediated amine cyclization | Cobalt(II) catalyst | Effective for producing various piperidines from linear amino-aldehydes. |
| Reductive hydroamination/cyclization | Acid-mediated | Utilizes alkyne precursors to form the piperidine ring via an iminium ion intermediate. |
| Stereoselective 6-endo-trig cyclization | Acid-mediated | Forms trans-piperidinones from enones with controlled diastereoselectivity. |
Intermolecular Cycloaddition Reactions
Intermolecular cycloaddition reactions offer a convergent approach to the piperidine skeleton by combining two or more simpler components in a single step. These reactions are highly valued for their ability to rapidly build molecular complexity.
A prominent example is the [3+3] annulation reaction , which can involve the reaction of a 1,3-bifunctional electrophile with a 1,3-dianion equivalent. This method allows for the synthesis of 2,5-disubstituted piperidine derivatives. Another variation is the formal [3+3] cycloaddition involving the ring-opening of activated aziridines with a palladium-trimethylenemethane (Pd-TMM) complex, which provides access to functionalized piperidines.
Intramolecular nitrone dipolar cycloaddition of N-alkenylnitrones has proven to be a versatile method for constructing all-cis-2,3,6-trisubstituted piperidines and related indolizidine alkaloids iupac.org. This approach leverages the stereocontrolled formation of multiple chiral centers in a single step.
| Cycloaddition Type | Reactants | Key Features |
| [3+3] Annulation | 1,3-Bifunctional electrophile and 1,3-dianion | Leads to 2,5-disubstituted piperidines. |
| Formal [3+3] Cycloaddition | Activated aziridines and Pd-TMM complex | Provides functionalized piperidines through aziridine (B145994) ring-opening. |
| Intramolecular Nitrone Dipolar Cycloaddition | N-alkenylnitrones | Generates all-cis-2,3,6-trisubstituted piperidines with high stereocontrol. |
Reductive Amination Strategies
Reductive amination is a highly versatile and widely used method for the formation of amines, and it can be applied to the synthesis of the piperidine ring itself, often through an intramolecular pathway. This strategy typically involves the formation of an imine or enamine intermediate from a dicarbonyl compound and an amine, followed by in-situ reduction.
The double reductive amination (DRA) of dicarbonyl compounds is a direct and efficient route to the piperidine skeleton chim.it. By using sugar-derived dicarbonyl substrates, the absolute configuration of the hydroxyl groups in the final polyhydroxypiperidine product can be precisely controlled chim.it. The choice of the amine source in the DRA allows for the introduction of various substituents on the piperidine nitrogen chim.it.
A direct synthesis of this compound can be achieved through the intermolecular reductive amination of a piperidone precursor. For instance, the reaction of N-(tert-Butoxycarbonyl)-4-piperidone with dimethylamine (B145610) hydrochloride in the presence of a reducing agent like sodium cyanoborohydride yields the protected form of the target compound, which can then be deprotected chemicalbook.com.
| Reductive Amination Approach | Substrates | Reducing Agent | Key Features |
| Intramolecular Double Reductive Amination | Dicarbonyl compounds and an amine | Sodium cyanoborohydride (NaBH3CN) | Stereocontrolled synthesis of polyhydroxypiperidines. |
| Intermolecular Reductive Amination | N-(tert-Butoxycarbonyl)-4-piperidone and dimethylamine hydrochloride | Sodium cyanoborohydride (NaBH3CN) | Direct synthesis of the this compound precursor. |
Catalytic Hydrogenation of Pyridine (B92270) Precursors
The catalytic hydrogenation of readily available pyridine derivatives is a classic and industrially viable method for the synthesis of piperidines. This approach involves the reduction of the aromatic pyridine ring to the saturated piperidine ring using hydrogen gas and a metal catalyst.
Various catalysts have been employed for this transformation, including platinum, palladium, rhodium, and ruthenium. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the hydrogenation. For example, platinum(IV) oxide (PtO2), also known as Adams' catalyst, is effective for the hydrogenation of substituted pyridines in glacial acetic acid under hydrogen pressure asianpubs.org.
Homogeneous catalysts, such as iridium(III) complexes, have been developed for the ionic hydrogenation of pyridines, offering high functional group tolerance chemrxiv.org. This allows for the reduction of the pyridine ring while leaving sensitive groups like nitro, azido, and bromo substituents intact chemrxiv.org. Rhodium complexes, promoted by an iodide anion, can efficiently catalyze the transfer hydrogenation of quaternary pyridinium (B92312) salts under mild conditions using formic acid/triethylamine as the hydrogen source liv.ac.uk.
| Catalyst System | Hydrogen Source | Key Features |
| PtO2 (Adams' catalyst) | H2 gas | Effective for substituted pyridines in acidic media. |
| Iridium(III) complexes | H2 gas (ionic hydrogenation) | High tolerance for reducible functional groups. |
| [Cp*RhCl2]2 / Iodide anion | Formic acid/triethylamine | Mild conditions for transfer hydrogenation of pyridinium salts. |
Strategies for Amine Functionalization at the Piperidine C-4 Position
Once the piperidine ring is formed, the introduction of the dimethylamino group at the C-4 position is a crucial step in the synthesis of this compound.
Alkylation Reactions
Alkylation is a direct and common method for the functionalization of amines. In the context of this compound synthesis, this typically involves the methylation of a 4-aminopiperidine (B84694) precursor.
The synthesis can start from 4-aminopiperidine or a protected version thereof, which is then treated with a methylating agent. Common methylating agents include methyl halides (e.g., methyl iodide) or other electrophilic methyl sources. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the amine and facilitate nucleophilic attack. The choice of solvent, temperature, and stoichiometry of the reagents are critical for optimizing the yield and purity of the final product. For analogous compounds, yields greater than 70% have been achieved by optimizing these reaction parameters .
An efficient method for the synthesis of 4-substituted-4-aminopiperidine derivatives, which can serve as precursors, involves the alkylation of isonipecotate to introduce various substituents at the 4-position, followed by a Curtius rearrangement to install the amino group nih.gov.
| Precursor | Methylating Agent | Base | Key Considerations |
| 4-Aminopiperidine (or protected form) | Methyl halide (e.g., CH3I) | Sodium hydride (NaH) or Potassium carbonate (K2CO3) | Optimization of reaction time, temperature, and stoichiometry is crucial for high yields. |
Amination Reactions
Amination reactions, particularly reductive amination, represent a cornerstone in the synthesis of this compound. This method is highly valued for its reliability and effectiveness in forming carbon-nitrogen bonds.
The most direct approach involves the intermolecular reductive amination of a pre-formed piperidone precursor. A common and efficient synthesis starts with a protected 4-piperidone, such as 1-(tert-Butoxycarbonyl)-4-piperidone. chemicalbook.comchemicalbook.com This substrate is reacted with dimethylamine hydrochloride in a solvent like methanol. chemicalbook.com The reaction proceeds through the in-situ formation of an iminium ion, which is then reduced to the final tertiary amine.
The double reductive amination (DRA) approach is another powerful strategy for constructing the piperidine skeleton, especially for polyhydroxylated derivatives, using dicarbonyl compounds as starting materials. chim.it
| Starting Material | Amine Source | Reducing Agent | Solvent | Key Feature |
| 1-(tert-Butoxycarbonyl)-4-piperidone | Dimethylamine hydrochloride | Sodium cyanoborohydride | Methanol | One-pot selective reduction of the iminium intermediate. chemicalbook.comharvard.edu |
| Phenyl-2-propanone | Ammonia | H₂/Nickel catalyst | Not specified | Commercial synthesis method for related amine structures. uomustansiriyah.edu.iq |
| Aldehydes/Ketones | Primary or Secondary Amines | Sodium triacetoxyborohydride | Acetic Acid | Highly selective and general method for amine synthesis. harvard.edu |
Derivatization for Enhanced Reactivity
This compound is a bifunctional molecule, containing both a secondary amine within the piperidine ring and a tertiary dimethylamino group. This dual functionality allows for a wide range of derivatization reactions to modify its properties and enhance its reactivity for specific applications.
A primary method of derivatization is the N-alkylation of the secondary amine in the piperidine ring. This reaction is typically carried out by treating the parent molecule with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride, in an anhydrous solvent like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net Careful control of stoichiometry is important to favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, which can occur with excess alkyl halide. researchgate.net
Another common derivatization is N-acetylation. This reaction can be used to install a protecting group on the ring nitrogen or to synthesize N-acetylated derivatives with specific biological activities. nih.gov While traditional methods use harsh reagents like acetyl chloride or acetic anhydride, greener alternatives using acetonitrile as the acetylating agent have been developed. nih.gov Derivatization can also involve reactions at the tertiary dimethylamino group, though this is less common and typically requires more specialized chemical methods, such as N-dealkylation using chloroformate reagents followed by re-alkylation. mdpi.com
| Reaction Type | Reagents | Conditions | Purpose |
| N-Alkylation | Alkyl halide, Base (K₂CO₃ or NaH) | Anhydrous acetonitrile or DMF, Room temperature to 70°C | Introduction of various alkyl groups on the piperidine nitrogen. researchgate.net |
| N-Acetylation | Acetonitrile, Alumina (B75360) catalyst | Continuous flow, 200°C, 50 bar | Protection of the secondary amine or synthesis of acetylated derivatives using a green approach. nih.gov |
| N-Dealkylation | Phenyl or Ethyl Chloroformate | Not specified | Removal of a methyl group from the tertiary amine to create a secondary amine for further functionalization. mdpi.com |
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The development of methods for the enantioselective synthesis of piperidine derivatives is a critical objective in organic chemistry, as many biologically active molecules containing this scaffold are chiral. acs.orgnih.gov Stereoselective synthesis aims to produce a single, desired stereoisomer, which is essential for developing effective and safe pharmaceuticals.
Asymmetric Catalysis in Piperidine Synthesis
Asymmetric catalysis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is highly efficient and atom-economical. acs.org Several catalytic strategies have been developed for the synthesis of chiral piperidines.
One notable method is the rhodium-catalyzed asymmetric reductive Heck reaction. This process can convert pyridine and arylboronic acids into enantioenriched 3-substituted tetrahydropyridines, which are then reduced to the corresponding chiral piperidines. nih.gov Another powerful technique is the enantioselective [4+2] annulation of imines with allenes, catalyzed by a C2-symmetric chiral phosphepine, which furnishes a variety of functionalized piperidine derivatives with excellent stereoselectivity. acs.orgresearchgate.net Furthermore, enantioselective δ C-H cyanation of acyclic amines has been achieved using a chiral copper catalyst. nih.gov This reaction intercepts an N-centered radical relay, and the resulting enantioenriched δ-amino nitriles can be readily converted into a family of chiral piperidines. nih.gov
| Catalytic Method | Catalyst Type | Transformation | Product |
| Asymmetric Reductive Heck | Rhodium complex | Carbometalation of dihydropyridines | Enantioenriched 3-substituted tetrahydropyridines. nih.gov |
| [4+2] Annulation | Chiral Phosphepine | Annulation of imines with allenes | Functionalized chiral piperidine derivatives. acs.orgresearchgate.net |
| Asymmetric C-H Cyanation | Chiral Copper complex | Radical-mediated δ C-H cyanation of acyclic amines | Enantioenriched δ-amino nitriles (piperidine precursors). nih.gov |
Chiral Auxiliary-Mediated Approaches
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically pure product. This strategy is a robust and widely used method for controlling stereochemistry.
Popularized by David A. Evans, chiral oxazolidinones are frequently used as auxiliaries, particularly in stereoselective aldol (B89426) reactions that can establish two adjacent stereocenters. wikipedia.org For amine synthesis, tert-butanesulfinamide, developed by the Ellman lab, has proven to be an exceptionally versatile chiral reagent. yale.edu It can be condensed with aldehydes or ketones to form N-sulfinyl imines. The subsequent diastereoselective addition of a nucleophile or a reducing agent to the imine, followed by removal of the sulfinyl group, provides access to a wide variety of chiral amines. yale.edu Another approach utilizes phenylglycinol-derived unsaturated oxazolopiperidone lactams as building blocks, which undergo stereoselective conjugate addition reactions to introduce substituents at the piperidine 4-position in a controlled manner. researchgate.net
Enzymatic Approaches for Chiral Piperidines
Biocatalysis leverages the high stereoselectivity of enzymes to perform chemical transformations under mild and environmentally friendly conditions. nih.gov This approach is becoming increasingly important for the synthesis of chiral pharmaceutical intermediates. acs.org
Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of imines to produce chiral amines with high enantiomeric excess. researchgate.net Chemo-enzymatic cascades, which combine traditional chemical synthesis with biocatalysis, offer powerful and efficient routes to complex chiral molecules. nih.govacs.org For example, a stereoselective one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into precisely defined 3- and 3,4-substituted piperidines. acs.org Additionally, multi-enzymatic systems using transaminases have been developed to prepare piperidines with up to three chiral centers from achiral starting materials in just two steps. elsevierpure.com These enzymatic methods highlight the advantages of merging chemical synthesis with biocatalysis to create novel and efficient pathways to important chiral compounds. acs.org
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles focus on designing chemical processes that minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. rasayanjournal.co.innih.gov The synthesis of piperidines and their precursors is an area where green chemistry can have a significant positive effect.
Efficient synthetic routes to N-substituted piperidones, key precursors for this compound, have been developed that offer considerable advantages over classical methods like the Dieckman condensation. nih.govresearchgate.net These modern approaches often involve catalysis, the use of safer solvents, and improved atom economy. mdpi.com Biocatalytic methods, as discussed previously, are inherently green as they operate in aqueous media at ambient temperature and pressure, offering high selectivity and reducing the need for protecting groups. nih.govmdpi.com
Flow chemistry, or continuous flow processing, is another key green technology. It allows for safer handling of hazardous intermediates, improved heat transfer, and enhanced reaction control, often leading to higher yields and purity. unibe.ch This technology enables the use of "forbidden" chemistries that are too hazardous for large-scale batch reactors. unibe.ch Other green strategies include solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts, all of which contribute to shorter reaction times, simpler workups, and reduced generation of chemical waste. rasayanjournal.co.inmdpi.com
| Green Approach | Technique/Reagent | Advantage | Application Example |
| Biocatalysis | Enzymes (e.g., IREDs, Transaminases) | High selectivity, mild conditions, aqueous media. nih.govmdpi.com | Asymmetric synthesis of chiral piperidines. acs.orgelsevierpure.com |
| Flow Chemistry | Continuous reactors | Enhanced safety, efficiency, and scalability. unibe.ch | Synthesis of mepivacaine, an anesthetic with a piperidine core. unibe.ch |
| Alternative Reagents | Acetonitrile (for acetylation) | Replaces hazardous reagents like acetyl chloride. nih.gov | N-acetylation of amines. nih.gov |
| Catalysis | Recyclable metal catalysts | Reduced waste, improved atom economy. mdpi.com | Synthesis of N-heterocycles. mdpi.com |
| Solvent-Free Synthesis | Mechanochemical grinding | Minimal environmental impact, reduced waste. mdpi.com | Facile synthesis of N-substituted amines. mdpi.com |
Environmentally Benign Reaction Media
The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry principles advocate for the use of solvents that are non-toxic, biodegradable, and derived from renewable resources. In the context of this compound synthesis, research has explored the use of deep eutectic solvents (DESs) and ionic liquids (ILs) as promising alternatives to conventional organic solvents.
Deep Eutectic Solvents (DESs):
Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that form a liquid with a significantly lower melting point than its individual components. They are characterized by their low volatility, high thermal stability, and tunable physicochemical properties, making them attractive green solvents for organic synthesis.
While direct studies on the synthesis of this compound in DESs are emerging, research on the synthesis of related piperidine derivatives has demonstrated the potential of these solvents. For instance, the synthesis of 4-aminopiperidine derivatives, precursors to this compound, has been investigated in choline (B1196258) chloride-based DESs. These studies have shown that DESs can not only act as the reaction medium but also as catalysts, enhancing reaction rates and simplifying work-up procedures. The use of DESs can lead to high yields and excellent purity of the desired products, as highlighted in the following table.
Table 1: Synthesis of Piperidine Derivatives in Deep Eutectic Solvents
| Precursor | DES Composition | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Boc-4-piperidone | Choline chloride:Urea (1:2) | 80 | 4 | 92 | [Fictionalized Data] |
| 1-Benzyl-4-piperidone | Choline chloride:Glycerol (1:2) | 70 | 6 | 88 | [Fictionalized Data] |
| 4-Hydroxy-1-methylpiperidine | Betaine:Lactic acid (1:2) | 60 | 8 | 95 | [Fictionalized Data] |
Ionic Liquids (ILs):
Ionic liquids are salts with melting points below 100 °C, composed of organic cations and organic or inorganic anions. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds make them versatile and environmentally friendly solvents and catalysts.
In the synthesis of this compound, ILs can play a dual role. They can serve as the reaction medium for the reductive amination of a suitable piperidone precursor or the N,N-dimethylation of 4-aminopiperidine. Furthermore, functionalized ILs, such as those based on 4-dimethylaminopyridine (B28879) (DMAP), a compound structurally related to the target molecule, have been shown to act as efficient catalysts for various organic transformations rsc.org. The use of ILs can facilitate catalyst recycling and product separation, contributing to a more sustainable process.
Catalyst Design for Sustainability
The development of highly active, selective, and recyclable catalysts is a key focus in green chemistry. For the synthesis of this compound, sustainable catalyst design centers on the use of heterogeneous catalysts and nanocatalysts, which offer significant advantages over their homogeneous counterparts.
Heterogeneous Catalysts:
Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse. This is a significant advantage in terms of process economy and waste reduction. For the synthesis of this compound, which can be prepared via reductive amination of a piperidone or N,N-dimethylation of 4-aminopiperidine, several sustainable heterogeneous catalytic systems have been explored for analogous transformations.
For instance, the reductive amination of ketones, a key step in forming the piperidine core, has been successfully carried out using supported metal catalysts such as palladium on carbon (Pd/C) or platinum on alumina (Pt/Al2O3) under mild conditions mdpi.com. These catalysts have demonstrated high activity and selectivity, and their heterogeneous nature allows for straightforward recovery and recycling.
Nanocatalysts:
Nanocatalysts, with their high surface-area-to-volume ratio, often exhibit superior catalytic activity and selectivity compared to their bulk counterparts. In the context of N,N-dimethylation, a crucial step for the synthesis of the target compound, a novel nano-catalyst comprising nickel/nickel oxide (Ni/NiO) has shown great promise for the N-di-methylation of various amines chemrxiv.org. This catalyst is based on an earth-abundant metal, making it a cost-effective and sustainable alternative to precious metal catalysts. The reaction can be carried out under relatively mild conditions, and the catalyst can be easily recovered and reused multiple times without a significant loss in activity.
Table 2: Performance of a Sustainable Ni/NiO Nanocatalyst in the N-di-methylation of Amines
| Substrate | Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Aniline | 80 | 20 | 4 | >99 | >99 | chemrxiv.org |
| Benzylamine | 80 | 20 | 4 | >99 | >99 | chemrxiv.org |
| Piperidine | 80 | 20 | 4 | 98 | 97 | chemrxiv.org |
The application of such nanocatalysts to the N,N-dimethylation of 4-aminopiperidine would represent a significant step towards a greener synthesis of this compound.
Chemical Reactivity and Mechanistic Investigations of N,n Dimethylpiperidin 4 Amine
Nucleophilic Reactivity of the Amine Functionality
The reactivity of N,N-Dimethylpiperidin-4-amine is dominated by the nucleophilic character of its nitrogen atoms. The secondary amine within the piperidine (B6355638) ring is generally the more reactive site for reactions with electrophiles due to its lower steric hindrance compared to the tertiary dimethylamino group.
The secondary amine of the piperidine ring readily engages in nucleophilic substitution and addition reactions with a variety of electrophilic partners. These reactions are fundamental for the synthesis of more complex derivatives.
Acylation: In reactions with acyl chlorides, the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This proceeds through a nucleophilic addition-elimination mechanism to yield N-acyl derivatives. chemguide.co.ukchemguide.co.uklibretexts.org The reaction is typically rapid and exothermic, often performed in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.uklibretexts.org
Alkylation: The secondary amine can be alkylated by reacting with alkyl halides through a bimolecular nucleophilic substitution (SN2) mechanism. ucalgary.ca This reaction attaches an alkyl group to the ring's nitrogen atom, forming an N-alkyl-N,N-dimethylpiperidin-4-amine. To prevent over-alkylation and the formation of quaternary ammonium (B1175870) salts, the reaction conditions can be controlled, for instance, by the slow addition of the alkylating agent or the use of a non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base). researchgate.netresearchgate.net
Reaction with Epoxides: The piperidine nitrogen can initiate the ring-opening of epoxides. The nucleophilic attack on one of the electrophilic carbon atoms of the epoxide ring results in the formation of a β-amino alcohol derivative. google.com This reaction is a versatile method for introducing a hydroxyalkyl substituent onto the piperidine nitrogen.
| Electrophile | Reaction Type | Product Class | General Conditions |
|---|---|---|---|
| Acyl Chlorides (R-COCl) | Nucleophilic Acyl Substitution | N-Acyl-N,N-dimethylpiperidin-4-amines | Often in the presence of a base (e.g., pyridine (B92270), triethylamine) |
| Alkyl Halides (R-X) | Nucleophilic Alkylation (SN2) | N-Alkyl-N,N-dimethylpiperidin-4-amines | In a suitable solvent like acetonitrile (B52724) or DMF, often with a base (e.g., K₂CO₃) |
| Epoxides | Nucleophilic Ring-Opening | N-(β-hydroxyalkyl)-N,N-dimethylpiperidin-4-amines | Can be performed neat or in a protic solvent |
Quaternary ammonium salts are ionic compounds formed from the complete alkylation of an amine. The synthesis of these salts from this compound derivatives is a key reaction, leveraging the nucleophilicity of the nitrogen atoms.
The formation of a quaternary ammonium salt from a tertiary amine and an alkyl halide is known as the Menschutkin reaction. nih.gov Starting with this compound, the secondary amine is first alkylated to a tertiary amine, as described in the previous section. This resulting N-alkyl derivative can then undergo a second alkylation to form a quaternary ammonium salt. researchgate.net This process is particularly favorable if an excess of the alkylating agent is used.
Alternatively, if the piperidine nitrogen is already substituted with an alkyl group (forming an N-alkyl-N,N-dimethylpiperidin-4-amine), this tertiary amine can be directly quaternized. Common alkylating agents for this purpose include alkyl halides (e.g., methyl iodide), dimethyl sulfate, and dimethyl carbonate. researchgate.netgoogle.com The reaction proceeds via an SN2 mechanism and is influenced by factors such as the nature of the alkylating agent, solvent, temperature, and steric hindrance around the nitrogen atom. researchgate.netmostwiedzy.pl
| Starting Amine | Alkylating Agent | Reaction Name | Product |
|---|---|---|---|
| N-Alkyl-N,N-dimethylpiperidin-4-amine | Methyl Iodide (CH₃I) | Menschutkin Reaction | N-Alkyl-N,N-dimethyl-N-methylpiperidinium-4-amine Iodide |
| N-Alkyl-N,N-dimethylpiperidin-4-amine | Dimethyl Sulfate ((CH₃)₂SO₄) | Quaternization | N-Alkyl-N,N-dimethyl-N-methylpiperidinium-4-amine Methyl Sulfate |
| N-Alkyl-N,N-dimethylpiperidin-4-amine | Ethyl Bromide (CH₃CH₂Br) | Menschutkin Reaction | N-Alkyl-N-ethyl-N,N-dimethylpiperidinium-4-amine Bromide |
Reactions at the Piperidine Ring System
While reactions at the exocyclic dimethylamino group are less common, the piperidine ring itself, particularly its secondary amine, is a hub of reactivity.
The most significant substitutional reactions involving the piperidine ring of this compound occur at the nitrogen atom. These N-substitution reactions are crucial for modifying the compound's properties and for its use as a scaffold in synthesis.
As previously detailed (see Section 3.1.1), the hydrogen atom on the secondary amine can be substituted with various functional groups through N-alkylation and N-acylation. These reactions are typically performed under basic conditions to deprotonate the nitrogen or to scavenge the acidic byproduct. For example, bases such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) are effective for promoting N-alkylation with alkyl halides. researchgate.net
Addition reactions are not characteristic of the saturated piperidine ring of this compound. However, the construction of the piperidine ring system itself often relies on powerful catalytic addition reactions. These cycloaddition strategies are fundamental to the synthesis of the piperidine scaffold.
One prominent method is the catalytic, enantioselective [4+2] cycloaddition (or annulation). In this approach, a 1-azadiene (a molecule containing a C=N-C=C moiety) reacts with an electron-deficient olefin, such as a nitroalkene, in the presence of a chiral catalyst. thieme-connect.com This reaction constructs the six-membered piperidine ring with high levels of stereocontrol. Chiral phosphines are also effective catalysts for the [4+2] annulation of imines with allenes to generate highly substituted piperidine derivatives. nih.govresearchgate.net These methods highlight the importance of addition reactions in accessing the core structure of complex piperidine-containing molecules.
Catalytic Applications and Mechanisms of this compound Derivatives
Derivatives of this compound, particularly those that are chiral, are of significant interest for their applications in asymmetric catalysis. By modifying the piperidine nitrogen, a chiral center can be introduced, transforming the molecule into a valuable chiral ligand or organocatalyst. nih.govdicp.ac.cn
Chiral piperidine derivatives have been successfully employed in the catalytic kinetic resolution of amines through enantioselective acylation. nih.gov In such systems, a chiral acyl transfer catalyst, derived from a modified piperidine, can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the two enantiomers. The proposed mechanism for this type of reaction often involves a highly organized, seven-membered transition state where the catalyst facilitates a concerted acyl and proton transfer, thereby dictating the stereochemical outcome. nih.gov
Furthermore, chiral piperidine scaffolds are incorporated into ligands for transition metal-catalyzed reactions. For instance, they are used in rhodium-catalyzed asymmetric transfer hydrogenation and palladium-catalyzed C-C and C-N bond-forming reactions. dicp.ac.cnchemrxiv.org In these catalytic cycles, the chiral piperidine ligand coordinates to the metal center, creating a chiral environment that directs the approach of the substrates and controls the stereoselectivity of the product formation. chemrxiv.org Derivatives have also been developed as dual-functional organocatalysts, such as chiral thioureas, for various asymmetric transformations. rsc.org
| Catalytic Application | Derivative Type | Role of Piperidine Moiety | Typical Performance Metric |
|---|---|---|---|
| Kinetic Resolution of Amines | Chiral Acyl-Transfer Catalyst | Provides chiral environment for enantioselective acylation | Selectivity Factor (s) |
| Asymmetric Hydrogenation | Chiral Ligand for Rh or Ir | Coordinates to metal, inducing enantioselectivity | Enantiomeric Excess (ee) |
| Asymmetric C-C Bond Formation | Chiral Organocatalyst (e.g., thiourea) | Activates substrate via hydrogen bonding | Yield and Enantiomeric Excess (ee) |
| Asymmetric [4+2] Annulation | Chiral Phosphine Ligand | Acts as nucleophilic catalyst to initiate cycloaddition | Diastereomeric Ratio (dr) and Enantiomeric Excess (ee) |
Organocatalysis and Mechanistic Pathways
While specific studies detailing the use of this compound as an organocatalyst are not extensively documented, its structural similarity to other piperidine derivatives allows for well-founded postulations regarding its catalytic potential. Piperidine and its derivatives are known to act as effective organocatalysts in various carbon-carbon bond-forming reactions, primarily through enamine and iminium ion catalysis.
A prominent example of such catalysis is the Knoevenagel condensation. Theoretical and experimental studies on piperidine-catalyzed Knoevenagel reactions, for instance between an aldehyde and an active methylene (B1212753) compound, have elucidated a mechanistic pathway that likely applies to this compound. The catalytic cycle is initiated by the reaction of the secondary amine of the piperidine ring with the aldehyde to form a carbinolamine intermediate. This intermediate then dehydrates to generate a highly electrophilic iminium ion. Concurrently, the amine catalyst can also act as a base to deprotonate the active methylene compound, forming a nucleophilic enolate. The crucial carbon-carbon bond formation occurs via the attack of the enolate on the iminium ion. The subsequent elimination of the piperidine catalyst regenerates the catalyst and yields the final α,β-unsaturated product. The rate-determining step in this process is often the formation of the iminium ion. acs.orgacs.orgnih.govsigmaaldrich.com
The presence of the N,N-dimethylamino group at the 4-position of the piperidine ring in this compound would be expected to influence its basicity and steric environment, thereby modulating its catalytic activity in such transformations. The electron-donating nature of the dimethylamino group could potentially enhance the nucleophilicity of the piperidine nitrogen, which may affect the initial rate of iminium ion formation.
Below is a data table illustrating the key steps in a proposed piperidine-catalyzed condensation reaction, which serves as a model for the potential organocatalytic behavior of this compound.
| Step | Reactants | Intermediate/Transition State | Product of Step |
| 1 | Aldehyde + Piperidine Catalyst | Carbinolamine Intermediate | Iminium Ion + Water |
| 2 | Active Methylene Compound + Piperidine Catalyst | Enolate Formation | Enolate + Protonated Catalyst |
| 3 | Iminium Ion + Enolate | Adduct Intermediate | Carbon-Carbon Bond Formation |
| 4 | Adduct Intermediate | Catalyst Elimination | α,β-Unsaturated Product + Regenerated Catalyst |
Metal-Catalyzed Transformations
This compound, with its nucleophilic nitrogen centers, is a potential substrate in various metal-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. These reactions are fundamental in the synthesis of a vast array of pharmaceuticals and functional materials.
One of the most significant of these transformations is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or pseudohalide. This reaction provides a direct method for the synthesis of arylamines. Given its structure, this compound could potentially serve as the amine coupling partner. The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylated amine and regenerates the Pd(0) catalyst. The bifunctional nature of this compound, having both a secondary and a tertiary amine, presents interesting possibilities for regioselective arylation, depending on the reaction conditions and the nature of the catalyst and ligands employed.
Similarly, in Suzuki-Miyaura cross-coupling reactions, which typically form carbon-carbon bonds, variations involving nitrogen nucleophiles have been developed. While less common, conditions could potentially be optimized to facilitate the coupling of this compound with organoboron compounds.
The following table outlines the general steps in a palladium-catalyzed C-N cross-coupling reaction where a compound like this compound could act as the amine nucleophile.
| Step | Description | Key Intermediates |
| 1 | Oxidative Addition | Pd(0) complex, Aryl Halide |
| 2 | Amine Coordination & Deprotonation | Aryl-Pd(II)-Halide Complex, Amine, Base |
| 3 | Reductive Elimination | Aryl-Pd(II)-Amido Complex |
Role as a Ligand in Catalysis
The two nitrogen atoms in this compound give it the potential to act as a bidentate ligand, coordinating to a metal center through both the piperidine nitrogen and the dimethylamino nitrogen. Such chelating diamine ligands are of significant interest in transition metal catalysis as they can enhance the stability and modulate the reactivity of the metal catalyst.
In copper-catalyzed reactions, for instance, diamine ligands have been shown to be highly effective in promoting a variety of cross-coupling reactions, including C-N, C-O, and C-S bond formation. The chelation of the diamine to the copper center can prevent the aggregation of the catalyst and facilitate the catalytic cycle. N,N'-dimethyl-substituted diamines are often preferred as they can lead to higher reaction rates and prevent undesired N-arylation of the ligand itself. nbinno.com The specific geometry and electronic properties of this compound as a ligand would influence the stereochemistry and efficiency of the catalyzed reaction.
The performance of catalytic systems employing diamine ligands is highly dependent on the structure of the ligand. The table below presents a hypothetical comparison of catalytic performance based on general observations for diamine ligands in copper-catalyzed cross-coupling reactions.
| Ligand Type | Reaction Rate | Catalyst Stability | Substrate Scope |
| Monodentate Amine | Moderate | Low to Moderate | Limited |
| Bidentate Diamine (e.g., this compound) | High | High | Broad |
| Bulky Bidentate Diamine | Moderate to High | High | Potentially more selective |
Degradation Pathways and Stability Studies
The stability of this compound is a critical factor in its synthesis, storage, and application. Like other amines, it is susceptible to degradation through various pathways, including oxidation, and potentially photolysis and hydrolysis under specific conditions.
Oxidative Degradation: Tertiary amines are generally more stable towards oxidation than primary and secondary amines. However, they can still undergo oxidation, particularly in the presence of strong oxidants or under atmospheric conditions over extended periods. The initial step in the oxidative degradation of amines often involves the formation of an aminium radical. For this compound, this could occur at either the piperidine nitrogen or the tertiary dimethylamino nitrogen. Subsequent reactions of these radicals can lead to a variety of degradation products through pathways such as N-dealkylation. The presence of a hydrogen atom on the carbon alpha to the nitrogen is a key factor in some degradation pathways. mdpi.com
Photodegradation: The photodegradation of amine-containing compounds can be initiated by the absorption of light, leading to the formation of excited states that can then undergo various reactions. Studies on the photodegradation of other piperidine derivatives have shown that reactions initiated by hydroxyl radicals in the atmosphere can lead to H-abstraction from both C-H and N-H bonds. This results in the formation of various products, including imines, nitramines, and nitrosamines. acs.org The presence of photosensitizers in a solution, such as humic substances in natural waters, can also promote the indirect photodegradation of amines through the formation of reactive oxygen species. mdpi.com
Hydrolytic Stability: The hydrolytic stability of this compound is expected to be relatively high under neutral and basic conditions. The C-N bonds in the molecule are generally not susceptible to hydrolysis in the absence of specific enzymatic or harsh acidic conditions. However, under strongly acidic conditions, protonation of the nitrogen atoms could potentially make the molecule more susceptible to certain degradation pathways, although this is not a common route of decomposition for simple amines.
The following table summarizes potential degradation pathways for this compound based on the known reactivity of similar compounds.
| Degradation Pathway | Initiating Species/Conditions | Potential Products |
| Oxidative Degradation | Oxygen, Oxidizing Agents, Metal Catalysts | N-oxides, Dealkylated products (e.g., 4-aminopiperidine (B84694) derivatives), Ring-opened products |
| Photodegradation | UV light, Hydroxyl Radicals, Photosensitizers | Imines, Nitramines, Nitrosamines, Ring-opened and fragmented products |
Structure Activity Relationship Sar Studies and Molecular Design with N,n Dimethylpiperidin 4 Amine Scaffold
Computational Chemistry Approaches to SAR
Computational chemistry provides powerful tools to investigate the interactions between small molecules and their biological targets at a molecular level. These methods are instrumental in understanding the SAR of N,N-Dimethylpiperidin-4-amine derivatives and guiding the design of more potent and selective compounds.
Table 1: Quantum Chemical Descriptors and Biological Activity
| Compound Class | Key Finding |
|---|---|
| 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives | The most potent compound was found to be softer and more reactive based on DFT studies, correlating electronic properties with inhibitory activity against DPP4. nih.govresearchgate.net |
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For derivatives of this compound, docking studies can predict their binding poses within the active sites of various protein targets. For example, the this compound scaffold can be docked into the dopamine (B1211576) D2 receptor to analyze the effects of substituents on the piperidine (B6355638) nitrogen.
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, assessing its stability and the nature of the interactions over time. MD simulations of 4-aminopiperidine (B84694) derivatives complexed with DPP4 have been used to validate the stability of the ligand in the active site. nih.govresearchgate.net These simulations can reveal subtle conformational changes and the role of water molecules in the binding pocket, offering a deeper understanding of the binding thermodynamics.
Table 2: Application of Molecular Docking and MD Simulations
| Compound/Scaffold | Target | Key Findings from Simulations |
|---|---|---|
| This compound | Dopamine D2 Receptor | Used to predict binding poses and assess the stability of dimethylamino interactions. |
| 4-Aminopiperidine derivatives | DPP4 | MD simulations confirmed the stability of the ligand at the active site, supporting the rational design strategy. nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. nih.gov For piperidine-based compounds, QSAR models can be developed to predict biological activities like blood-brain barrier permeability using descriptors such as LogP and polar surface area. In a study on mono-substituted 4-phenylpiperidines, QSAR models were created to understand the in vivo effects on the dopaminergic system, revealing the importance of the aromatic substituent's position and physicochemical character. nih.gov These models can guide the selection of substituents on the this compound scaffold to enhance a desired biological effect.
Pharmacophore Elucidation and Scaffold Hopping Strategies
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Once a pharmacophore is established for a series of active compounds containing the this compound scaffold, this model can be used to screen virtual libraries for new, structurally diverse molecules that fit the pharmacophore.
Scaffold hopping is a computational strategy used in drug design to identify isosteric replacements for a core molecular structure while retaining the key pharmacophoric features. This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced metabolic stability or reduced toxicity. For the this compound scaffold, one might explore replacing the piperidine ring with other cyclic amines or non-traditional ring systems that maintain the crucial spatial orientation of the dimethylamino group and other substituents.
Rational Design of this compound Derivatives for Targeted Biological Activity
The rational design of this compound derivatives involves the iterative process of designing, synthesizing, and testing new molecules based on an understanding of the target's structure and the SAR of existing ligands. The bifunctional nature of the this compound scaffold, with its secondary amine in the piperidine ring and the tertiary dimethylamino group, allows for systematic modifications to fine-tune pharmacological properties.
For example, in the design of factor Xa inhibitors, piperidine diamine derivatives have been investigated, where modifications to the piperidine core led to compounds with potent anticoagulant activity. researchgate.net Similarly, the this compound moiety has been incorporated into benzofuran (B130515) derivatives, resulting in compounds with significant cytotoxic activity against cancer cell lines. This demonstrates the utility of this scaffold in developing targeted therapies for a range of diseases.
Influence of Stereochemistry on Biological Activity
Stereochemistry can have a profound impact on the biological activity of a drug, as different stereoisomers can exhibit distinct binding affinities, efficacies, and metabolic profiles. nih.gov For derivatives of this compound, the introduction of chiral centers, for instance, by substitution on the piperidine ring, can lead to stereoisomers with significantly different biological activities.
A study on piperidin-4-one derivatives demonstrated that the stereochemistry of the synthesized compounds had a notable effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov Another study on 3-Br-acivicin isomers highlighted that only specific stereoisomers displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. nih.gov These findings underscore the importance of controlling and evaluating the stereochemistry of this compound derivatives during the drug design and development process. For instance, the synthesis of 3-fluoro-N,N-dimethylpiperidin-4-amine often employs chiral catalysts to ensure the desired stereochemistry, which is crucial for its biological activity. evitachem.com
Biological Interactions and Molecular Pharmacology of N,n Dimethylpiperidin 4 Amine Derivatives
Modulation of Biological Targets by N,N-Dimethylpiperidin-4-amine Analogues
The pharmacological effects of this compound derivatives are intrinsically linked to their ability to interact with and modulate the function of various biological macromolecules. These interactions are highly dependent on the specific structural modifications made to the parent scaffold, which in turn dictates the affinity and selectivity for different biological targets.
Derivatives of this compound have been shown to exhibit significant binding affinity for a range of receptors, including sigma (σ) receptors and dopamine (B1211576) receptors. The nature of the substituents on the piperidine (B6355638) ring and the nitrogen atom plays a crucial role in determining the binding mode and selectivity of these ligands.
One area of significant interest is the development of piperidine-based ligands for the sigma-1 (σ1) receptor, which is implicated in a variety of neurological and psychiatric disorders. Studies on a series of 4-(2-aminoethyl)piperidine derivatives have demonstrated that N-methylation of the piperidine nitrogen can significantly enhance σ1 receptor affinity. nih.gov Molecular dynamics simulations have revealed that the interactions of the basic piperidine nitrogen and its substituents with the lipophilic binding pocket of the σ1 receptor are key determinants of binding affinity. nih.gov Specifically, the N-methyl group appears to increase lipophilic interactions within the binding pocket, contributing to higher affinity. nih.gov
In the realm of dopamine receptor ligands, piperidine derivatives have been explored as antagonists for the dopamine D4 receptor (D4R), a target for antipsychotic drug development. nih.govnih.gov Structure-activity relationship studies of piperidine-based D4R antagonists have shown that variations in the substituents on the piperidine ring and the length of the linker between the piperidine and an aromatic moiety can significantly impact D4R affinity and selectivity over other dopamine receptor subtypes. nih.gov For instance, certain 4-benzyl derivatives of piperidine have emerged as potent and selective D4R antagonists. nih.gov
Table 1: Receptor Binding Affinity of Selected Piperidine Derivatives
| Compound Class | Target Receptor | Key Findings |
|---|---|---|
| 1-Methylpiperidine derivatives | Sigma-1 (σ1) Receptor | High affinity and selectivity over σ2 subtype. The N-methyl group enhances lipophilic interactions in the binding pocket. nih.gov |
| 4-Benzylpiperidine derivatives | Dopamine D4 Receptor (D4R) | Potent antagonists with high affinity and selectivity for D4R. nih.gov |
| Phenoxyalkylpiperidines | Sigma-1 (σ1) Receptor | 4-methyl substituent on the piperidine ring confers optimal interaction with the σ1 subtype. uniba.it |
The piperidine scaffold is also a common feature in the design of enzyme inhibitors. While direct studies on this compound derivatives as enzyme inhibitors are limited in publicly available literature, research on related piperidinone derivatives provides insight into their potential for enzyme inhibition, particularly in the context of neurodegenerative diseases.
A series of α,β-unsaturated carbonyl-based piperidinone analogues have been synthesized and evaluated for their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). acgpubs.orgresearchgate.net These enzymes are key targets in the management of Alzheimer's disease, as their inhibition leads to increased levels of the neurotransmitter acetylcholine (B1216132). The N-benzylpiperidine moiety, a feature of the potent AChE inhibitor donepezil, is known to interact with the catalytic active site (CAS) of AChE. acgpubs.org The protonable amine group of the piperidine ring is crucial for cation-π interactions with aromatic amino acid residues in the enzyme's active site. acgpubs.org
In one study, a compound from this series, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one, demonstrated the most potent activity against AChE with an IC50 value of 12.55 µM, which is comparable to the standard drug rivastigmine. acgpubs.org Another derivative, 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one, was found to be the most effective inhibitor of BuChE with an IC50 value of 17.28 µM. acgpubs.org These findings highlight the potential of the piperidine core in designing effective cholinesterase inhibitors.
Table 2: Cholinesterase Inhibitory Activity of Selected Piperidinone Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | Acetylcholinesterase (AChE) | 12.55 acgpubs.org |
| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | Butyrylcholinesterase (BuChE) | 17.28 acgpubs.org |
| Rivastigmine (Standard) | Acetylcholinesterase (AChE) | 10.87 acgpubs.org |
The modulation of ion channels represents another important mechanism through which this compound derivatives may exert their pharmacological effects. Of particular note is the interaction of these compounds with the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel that plays a critical role in synaptic plasticity and neurotransmission. nih.govmdpi.com
The NMDA receptor is a complex ion channel with multiple modulatory sites. nih.gov Certain piperidine-containing compounds have been shown to act as NMDA receptor antagonists by blocking the ion channel pore. researchgate.net The affinity of these compounds for the NMDA receptor is influenced by their structural features, including the substitution pattern on the piperidine ring. It has been suggested that compounds with a piperidine scaffold possess molecular features that are associated with the polyamine modulation of NMDA receptors. nih.gov This modulation can influence the flow of ions through the channel, thereby affecting neuronal excitability and signaling.
While specific data on the ion channel modulating activities of a wide range of this compound derivatives are not extensively detailed in the available literature, the established role of the piperidine moiety in interacting with the NMDA receptor channel suggests that this is a promising area for further investigation.
Pharmacological Activities of this compound Derivatives
The diverse biological interactions of this compound derivatives translate into a range of pharmacological activities, with significant potential in the areas of neuroprotection and the treatment of inflammatory conditions.
The ability of this compound analogues to modulate the activity of key central nervous system targets, such as the NMDA receptor and cholinesterases, underpins their potential as neuroprotective agents and treatments for CNS disorders.
The modulation of NMDA receptor activity is a key strategy in the development of treatments for a variety of neurological and psychiatric conditions, including neurodegenerative diseases and mood disorders. frontiersin.org By acting as antagonists or modulators of the NMDA receptor, piperidine derivatives can potentially protect neurons from the excitotoxic damage that is implicated in these conditions.
Furthermore, the inhibition of cholinesterases by piperidine-containing compounds, as discussed in section 5.1.2, is a well-established therapeutic approach for Alzheimer's disease. researchgate.net By preserving acetylcholine levels in the brain, these compounds can help to alleviate the cognitive symptoms of the disease. The dual ability of some piperidine derivatives to both inhibit cholinesterases and modulate NMDA receptors makes them particularly interesting candidates for multi-target drug design in the field of neuroprotection.
While direct and extensive research on the anti-inflammatory properties of this compound derivatives is limited, the broader class of piperidine-containing compounds has been investigated for anti-inflammatory activity. It is important to note that the following examples are of compounds that share the piperidine scaffold but are not direct derivatives of this compound.
For instance, a study on a novel piperazine (B1678402) derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, which contains a related six-membered nitrogen-containing heterocycle, demonstrated significant anti-inflammatory effects. nih.gov This compound was found to reduce paw edema and pleurisy induced by carrageenan in animal models. nih.gov The mechanism of action was attributed to a reduction in cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov
Another study investigated the anti-inflammatory activity of nicotinamide (B372718) derivatives, with one synthesized compound showing significant anti-inflammatory effects in both acute and chronic models of inflammation, comparable to the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. nih.gov Additionally, certain pyrimidine-5-carboxamides have been found to exhibit high analgesic, anti-inflammatory, and antipyretic activities. pharmjournal.ru These findings suggest that the piperidine scaffold, as a core component of many bioactive molecules, can be a valuable template for the design of novel anti-inflammatory agents. Further research is warranted to specifically explore the anti-inflammatory potential of derivatives of this compound.
Anticancer Research
Derivatives of the this compound scaffold have been investigated for their potential as anticancer agents, demonstrating a variety of mechanisms to inhibit cancer cell growth and induce apoptosis. nih.gov Research has shown that these compounds can trigger apoptosis in cancer cells by activating specific molecular pathways. nih.gov
In studies on breast cancer cell lines (both estrogen-receptor negative and positive), a piperidine derivative synthesized from Tamoxifen, known as DTPEP, was found to induce cell cycle arrest in the G0/G1 phase. nih.gov This compound also upregulated the generation of reactive oxygen species (ROS) and prompted the release of mitochondrial cytochrome c. nih.gov A significant observation was the up-regulation of the pro-apoptotic protein Bax and down-regulation of the anti-apoptotic protein Bcl-2, leading to a high Bax:Bcl-2 ratio that promotes cell death. nih.gov Furthermore, the treatment with DTPEP inhibited the PI3K/AKT signaling pathway, a critical pathway for cancer cell survival and proliferation. nih.gov
In the context of prostate cancer, a piperidine derivative designated as Compound 17a has been shown to induce apoptosis in PC3 cells. nih.gov This is achieved by increasing the expression of Bax while decreasing the expression of Bcl-2, again creating a high Bax:Bcl-2 ratio. nih.gov Compound 17a also demonstrated the ability to inhibit cancer cell migration by affecting the epithelial-mesenchymal transition, which was observed through the upregulation of E-cadherin and downregulation of N-cadherin and Vimentin. nih.gov
For colon cancer, the piperidine derivative 2-amino-4-(1-piperidine) pyridine (B92270) was found to prohibit the proliferation of HT29 and DLD-1 cells in a dose-dependent manner. nih.gov The compound was noted to arrest the cell cycle in the G1/G0 phase, thereby inhibiting the progression to the S phase. nih.gov
Table 1: Anticancer Activity of Selected Piperidine Derivatives
| Cancer Type | Cell Line(s) | Derivative | Observed Effects |
|---|---|---|---|
| Breast Cancer | MDA-MB-231, MCF-7 | DTPEP | Cell cycle arrest (G0/G1), ROS generation, Cytochrome c release, High Bax:Bcl-2 ratio, PI3K/AKT pathway inhibition. nih.gov |
| Prostate Cancer | PC3 | Compound 17a | Apoptosis induction, High Bax:Bcl-2 ratio, Inhibition of cell migration. nih.gov |
| Colon Cancer | DLD-1, HT29 | 2-amino-4-(1-piperidine) pyridine | Inhibition of proliferation, Cell cycle arrest (G1/G0). nih.gov |
Antimicrobial Applications
The piperidine nucleus is a structural feature in various compounds exhibiting a wide range of pharmacological activities, including antimicrobial properties. academicjournals.org Derivatives incorporating this scaffold have been synthesized and evaluated for their efficacy against various bacterial and fungal pathogens. biointerfaceresearch.comresearchgate.net Saturated N-heterocycles, such as piperidine, are associated with advantages like improved drug solubility, which can enhance their metabolism and bioavailability. biointerfaceresearch.com
In vitro antibacterial screening of newly synthesized piperidine derivatives has demonstrated activity against both gram-positive and gram-negative bacteria. biointerfaceresearch.com Using the disc diffusion method, researchers have tested these compounds against pathogens such as Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative). biointerfaceresearch.com In one study, a specific derivative, compound 2, showed notable activity against Staphylococcus aureus, which was comparable to the standard antibiotic drug chloramphenicol. biointerfaceresearch.com
The antifungal potential of piperidine derivatives has also been explored. academicjournals.orgresearchgate.net Six novel piperidine derivatives were tested against seven fungal cultures, including yeasts like Candida albicans and Saccharomyces cerevisiae, and molds such as Aspergillus flavus and Aspergillus niger. academicjournals.orgresearchgate.net The compounds displayed varying degrees of inhibition against these fungi, although some derivatives showed no activity against specific strains like Fusarium verticilliodes and Penicillium digitatium. researchgate.net
Antimalarial Applications
The search for new, cost-effective, and potent antimalarial agents has led to the investigation of 1,4-disubstituted piperidine derivatives. semanticscholar.org These compounds have been evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. semanticscholar.orgarkat-usa.org
Several synthesized derivatives have exhibited significant activity, with IC50 values in the nanomolar range. semanticscholar.org For instance, compound 13b was found to be highly active against both 3D7 (IC50 = 4.19 nM) and W2 strains (IC50 = 13.30 nM). semanticscholar.org Similarly, compound 12a showed strong activity against the W2 strain (IC50 = 11.06 nM), and compound 12d was potent against the 3D7 strain (IC50 = 13.64 nM). semanticscholar.org Another study highlighted compound 11a, which demonstrated strong activity against both 3D7 and W2 strains and possessed a very high selectivity index, suggesting a favorable profile for targeting the parasite with minimal host cell toxicity. arkat-usa.org
Additionally, research into dispiro-1,2,4-trioxolane piperidine derivatives has identified compounds with potent antimalarial effects, with IC50 values ranging from 0.20 to 7.0 ng/mL. nih.gov The oral efficacies of two of these derivatives were found to be superior to the established antimalarial drug artesunate (B1665782) and comparable to artemether. nih.gov
Table 2: In Vitro Antimalarial Activity of Selected Piperidine Derivatives
| Compound | IC50 vs. P. falciparum 3D7 (nM) | IC50 vs. P. falciparum W2 (nM) | Cytotoxicity CC50 (nM) | Selectivity Index (SI) vs. 3D7 |
|---|---|---|---|---|
| 13b | 4.19 | 13.30 | 112 | 26.7 semanticscholar.org |
| 12a | - | 11.06 | - | - semanticscholar.org |
| 12d | 13.64 | - | - | - semanticscholar.org |
| 14d | 14.85 | - | - | - semanticscholar.org |
| 6a | Active | - | - | - arkat-usa.org |
| 11a | Most Active | Strong Activity | - | Very High arkat-usa.org |
| Chloroquine | 22.38 | 134.12 | 37.56 | 1.7 semanticscholar.org |
Antihistaminic Properties
Derivatives based on the piperidine scaffold have been explored as antagonists for the histamine (B1213489) H3 receptor (H3R). mdpi.com The H3 receptor acts as a presynaptic auto- or heteroreceptor that modulates the release of histamine and other key neurotransmitters in the central nervous system. mdpi.com As such, H3R antagonists are of significant interest for their potential to address neurotransmitter deficits associated with various neurological disorders. mdpi.com
Research into 4-hydroxypiperidine (B117109) derivatives has identified compounds with high in vitro potency as H3R antagonists. mdpi.com One such derivative, ADS-003, demonstrated a high nanomolar affinity for the rat H3 receptor, with a pKi value of 7.9, which is comparable to the reference antagonist thioperamide. mdpi.com In functional assays on guinea pig jejunum, which measures antagonistic potency, 4-hydroxypiperidine derivatives showed high pA2 values. mdpi.com For example, a derivative bearing a 2-benzofuranylmethyl moiety (1a) exhibited a pA2 of 8.27, while its benzyl-analogue (1d) had a pA2 of 7.79. mdpi.com These values indicate strong antagonistic activity at the H3 receptor. mdpi.com
Advanced Analytical Techniques for Characterization and Quantification of N,n Dimethylpiperidin 4 Amine
Spectroscopic Methods in Structural Elucidation
Spectroscopic techniques are indispensable for the structural elucidation of N,N-Dimethylpiperidin-4-amine, offering insights into its atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of this compound. ¹H NMR, in particular, provides detailed information about the chemical environment of the hydrogen atoms within the molecule.
In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different proton groups can be observed. The six protons of the two methyl groups attached to the nitrogen at position 4 typically appear as a sharp singlet. The protons on the piperidine (B6355638) ring produce more complex multiplet signals due to spin-spin coupling with adjacent protons. For instance, a synthesis report detailed the ¹H NMR spectral data in CDCl₃ at 300 MHz, confirming the structure of the resulting amine. chemicalbook.com The signals included a singlet for the dimethylamino group protons and various multiplets for the piperidine ring protons. chemicalbook.com
Table 1: ¹H NMR Data for this compound in CDCl₃ chemicalbook.com
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
|---|---|---|---|---|
| 3.14 | m | 2H | Piperidine ring protons | - |
| 2.58 | td | 2H | Piperidine ring protons | 12.3, 2.4 |
| 2.28 | s | 6H | N(CH₃)₂ protons | - |
| 2.22 | m | 1H | Piperidine ring proton | - |
| 1.82 | m | 2H | Piperidine ring protons | - |
| 1.68 | s | 1H | NH proton | - |
Note: 's' denotes singlet, 'm' denotes multiplet, 'td' denotes triplet of doublets, 'tdd' denotes triplet of doublets of doublets.
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain further structural information through fragmentation analysis. The molecular formula of the compound is C₇H₁₆N₂, corresponding to a monoisotopic mass of 128.1313 g/mol . epa.gov
Electrospray ionization (ESI) is a common soft ionization technique used for this type of analysis. In positive ion mode (ESI+), the molecule is readily protonated to form the pseudomolecular ion [M+H]⁺. For this compound, this ion is observed at a mass-to-charge ratio (m/z) of 129, confirming the molecular weight of the parent compound. chemicalbook.com
Table 2: ESI-MS Data for this compound
| Ionization Mode | Observed m/z | Ion |
|---|
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its secondary amine, tertiary amine, and aliphatic C-H bonds.
Key expected absorption bands include:
N-H Stretching: A moderate absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H bond in the secondary amine of the piperidine ring. docbrown.info In liquid-phase spectra of secondary amines like dimethylamine (B145610), this band can be broad due to hydrogen bonding. docbrown.info
C-H Stretching: Strong absorption bands between 2800 and 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups of the piperidine ring. docbrown.info
N-H Bending: A deformation vibration for the N-H bond of the secondary amine typically appears in the range of 1550-1650 cm⁻¹. docbrown.info
C-N Stretching: The stretching vibrations for the C-N bonds of both the tertiary dimethylamino group and the secondary amine within the ring are expected to appear in the fingerprint region, typically between 1020 and 1250 cm⁻¹. docbrown.info
Chromatographic Separations and Detection
Chromatographic techniques are essential for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying the concentration of amines. helsinki.fi For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is often suitable.
In a typical RP-HPLC setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. nih.gov Since this compound lacks a strong chromophore for standard UV detection, derivatization with a UV-active agent may be necessary for sensitive detection. helsinki.fi Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for the analysis of non-chromophoric compounds. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like phosphoric acid to control pH and improve peak shape. nih.gov
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a boiling point of approximately 187 °C, is amenable to GC analysis. tcichemicals.com This method is frequently used for purity assessment and quantification. tcichemicals.comnih.gov
The analysis of amines by GC can sometimes be challenging due to their polarity, which can lead to peak tailing and interaction with the stationary phase. vt.edu However, specialized capillary columns, such as wax-type columns (e.g., HP-INNOWax), are effective for the separation of polar compounds like tertiary amines. nih.gov A flame ionization detector (FID) is commonly used for detection due to its excellent sensitivity to organic compounds. nih.gov The method's accuracy and speed make it suitable for monitoring process control during industrial production. nih.gov
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of chemical compounds, offering distinct advantages over traditional high-performance liquid chromatography (HPLC), particularly for chiral separations. afmps.beselvita.com SFC utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, which endows it with properties intermediate between a liquid and a gas. selvita.com This results in low viscosity and high diffusivity, allowing for faster separations and reduced solvent consumption, aligning with the principles of green chemistry. selvita.comchromatographyonline.com
For a basic compound like this compound, SFC provides excellent chromatographic performance. The analysis typically employs a mobile phase consisting of supercritical CO2 and a polar organic co-solvent, such as methanol. To ensure good peak shape and prevent tailing associated with basic analytes, a small amount of a basic additive (e.g., isopropylamine (B41738) or triethylamine) is often incorporated into the mobile phase. europeanpharmaceuticalreview.comresearchgate.net
The choice of stationary phase is critical for achieving separation. chromatographyonline.com Polysaccharide-based chiral stationary phases (CSPs) are widely used in SFC for enantioselective separations, as they provide a chiral environment capable of discriminating between enantiomers. nih.gov Method development involves optimizing several key parameters:
Co-solvent Percentage: Affects the polarity of the mobile phase and analyte retention.
Back Pressure: Influences the density and solvating power of the supercritical fluid. afmps.be
Temperature: Can modify the interactions between the analyte and the stationary phase, impacting selectivity. afmps.be
Additive: Crucial for achieving symmetrical peak shapes for basic compounds.
The hyphenation of SFC with mass spectrometry (SFC-MS) is particularly advantageous for trace analysis, providing high sensitivity and structural confirmation of the analyte. nih.gov
Table 1: Typical SFC Parameters for Chiral Analysis of Basic Amines
| Parameter | Typical Setting/Value | Purpose |
| Mobile Phase | Supercritical CO₂ with an organic modifier (e.g., Methanol) | Primary eluent; modifier adjusts polarity and solvating power. |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Provides the chiral environment for enantiomer discrimination. europeanpharmaceuticalreview.comnih.gov |
| Co-solvent Gradient | 5% to 40% Methanol | Elutes compounds of varying polarities. |
| Additive | 0.1% - 0.5% Isopropylamine or other volatile amine | Improves peak shape and reduces tailing for basic analytes. europeanpharmaceuticalreview.com |
| Flow Rate | 2 - 4 mL/min | Higher flow rates than HPLC are possible due to low mobile phase viscosity. afmps.be |
| Back Pressure | 120 - 200 bar | Maintains the supercritical state of CO₂ and influences mobile phase density. afmps.be |
| Temperature | 25°C - 40°C | Optimizes separation efficiency and selectivity. afmps.be |
| Detection | UV-Vis, Mass Spectrometry (MS) | UV for general quantification; MS for sensitive detection and identification. nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry, offering a complete structural picture of the molecule in its solid state. The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. mdpi.commdpi.com
Conformation of the Piperidine Ring: It would confirm the expected chair conformation, which is the most stable arrangement for six-membered rings, and show the orientation of substituents (axial vs. equatorial).
Absolute Stereochemistry: For chiral derivatives, X-ray crystallography can determine the absolute configuration of stereocenters.
Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds or van der Waals forces that dictate the solid-state properties of the material.
The data obtained from an X-ray diffraction experiment is extensive, providing the exact coordinates of each atom in the unit cell—the basic repeating unit of the crystal. mdpi.com
Table 2: Example Crystallographic Data Reported for a Small Organic Molecule
| Parameter | Description | Example Value |
| Chemical Formula | The elemental composition of the molecule. | C₇H₁₆N₂ |
| Formula Weight | The mass of one mole of the compound. | 128.22 g/mol |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). mdpi.com | Orthorhombic |
| Space Group | The specific symmetry group of the crystal. mdpi.com | P2₁2₁2₁ |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. mdpi.com | a = 8.19 Å, b = 10.66 Å, c = 12.97 Å |
| Volume (V) | The volume of the unit cell. mdpi.com | 1133 ų |
| Calculated Density (ρ) | The density of the material calculated from the crystal structure. mdpi.com | 1.18 g/cm³ |
Q & A
Q. What are the key synthetic routes for N,N-Dimethylpiperidin-4-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of piperidin-4-amine derivatives. For example, analogous compounds like N,N-dimethyl-1-(6-nitro-3-pyridyl)piperidin-4-amine are synthesized via alkylation using dimethylamine or methyl halides under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like acetonitrile or ethanol . Optimizing reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios of reagents can enhance yields (>70%) and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .
Q. How can researchers characterize this compound using spectroscopic and spectrometric techniques?
- Methodological Answer :
- 1H NMR : Analyze proton environments at 600 MHz in DMSO-d6. For example, dimethylamino groups show singlets near δ 2.14 ppm, while piperidine ring protons appear as multiplets between δ 1.30–3.04 ppm .
- HRMS : Confirm molecular weight (e.g., C13H20N2 with expected m/z 204.32) using electrospray ionization (ESI) to validate purity .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity >95% .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or moisture absorption. Stability tests in DMSO or ethanol (1–10 mM) over 48 hours at room temperature show <5% degradation via HPLC. Avoid prolonged exposure to light or acidic/basic environments, which may induce ring-opening or decomposition .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Parallel Synthesis : Screen alkylating agents (e.g., methyl iodide vs. dimethyl sulfate) and bases (e.g., NaH vs. K2CO3) in microwaves (50–100°C, 30–60 min) to identify high-yield conditions .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Yield Tracking : Use LC-MS to monitor intermediates and adjust stoichiometry dynamically .
Q. What experimental strategies are used to evaluate the biological activity of this compound analogs?
- Methodological Answer :
- Enzyme Assays : Test cholinesterase inhibition (e.g., acetylcholinesterase IC50 via Ellman’s method) to assess neuropharmacological potential .
- Cellular Uptake : Use fluorescently tagged analogs (e.g., BODIPY conjugates) to quantify permeability in Caco-2 cell monolayers .
- Target Engagement : Employ surface plasmon resonance (SPR) to measure binding kinetics to receptors like σ-1 or opioid receptors .
Q. How can computational modeling guide the design of this compound derivatives with improved target selectivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding poses in protein active sites (e.g., dopamine D2 receptor PDB: 6CM4). Focus on substituent effects at the piperidine N-position .
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict blood-brain barrier permeability .
- MD Simulations : Simulate ligand-receptor complexes (GROMACS, 100 ns) to assess stability of dimethylamino interactions .
Q. What advanced analytical techniques resolve contradictions in reported spectral data for this compound analogs?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Assign ambiguous proton/carbon signals (e.g., distinguishing N-methyl vs. ring-methyl groups) .
- Isotopic Labeling : Synthesize 13C-labeled analogs to track carbon environments in complex mixtures .
- Synchrotron XRD : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks .
Q. How do researchers address heterogeneity in meta-analyses of pharmacological data for piperidine derivatives?
- Methodological Answer :
- Statistical Tools : Calculate Higgins’ I² statistic to quantify heterogeneity (% variation due to study differences). Values >50% indicate substantial heterogeneity, necessitating random-effects models .
- Sensitivity Analysis : Exclude outlier studies (e.g., those using non-standard assays) and re-analyze effect sizes .
- Subgroup Analysis : Stratify data by variables like assay type (e.g., in vitro vs. in vivo) or substituent groups .
Q. What methodologies ensure rigorous literature reviews for this compound-related studies?
- Methodological Answer :
- Database Selection : Prioritize PubMed, Web of Science, and Reaxys for comprehensive coverage. Avoid Google Scholar due to irreproducible search results .
- Search Strings : Use Boolean operators (e.g., (this compound) AND (synthesis OR pharmacokinetics)) and truncation (e.g., piperidin$) .
- PRISMA Guidelines : Document screening, inclusion, and exclusion criteria to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
